molecular formula C14H8ClNO5 B5888412 4-chloro-2-formylphenyl 2-nitrobenzoate

4-chloro-2-formylphenyl 2-nitrobenzoate

Cat. No. B5888412
M. Wt: 305.67 g/mol
InChI Key: CYTPOMWHVNYMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-formylphenyl 2-nitrobenzoate is a chemical compound that is widely used in scientific research. It is a yellow crystalline solid that is soluble in most organic solvents. The compound is also known as 4-chloro-2-formylphenyl 2-nitrobenzoic acid, or CFPNB. It is a member of the nitrobenzoate family of compounds, which are used in various fields of research, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylphenyl 2-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the nitro and formyl groups on the benzene ring.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-chloro-2-formylphenyl 2-nitrobenzoate. However, it is known to have low toxicity and is not considered to be a carcinogen.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2-formylphenyl 2-nitrobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available from commercial sources. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 4-chloro-2-formylphenyl 2-nitrobenzoate. One area of interest is the development of new synthetic methods using this compound as a starting material. Another area of research is the study of its mechanism of action, which could lead to the development of new drugs or other therapeutic agents. Additionally, further studies are needed to investigate its potential toxicity and environmental impact.

Synthesis Methods

The synthesis of 4-chloro-2-formylphenyl 2-nitrobenzoate involves the reaction of 4-chloro-2-nitrobenzoic acid with formyl chloride. The reaction is carried out in the presence of a catalyst, such as pyridine. The product is obtained as a yellow crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

4-chloro-2-formylphenyl 2-nitrobenzoate is used in various fields of scientific research. It is commonly used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new synthetic methods and in the study of organic reaction mechanisms.

properties

IUPAC Name

(4-chloro-2-formylphenyl) 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO5/c15-10-5-6-13(9(7-10)8-17)21-14(18)11-3-1-2-4-12(11)16(19)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTPOMWHVNYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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